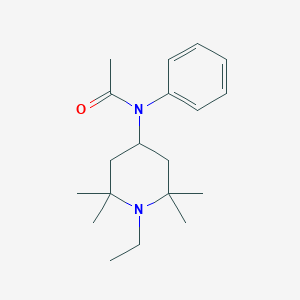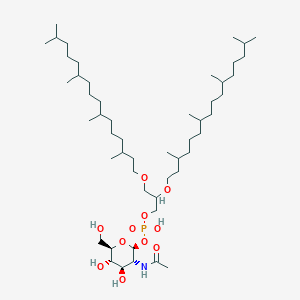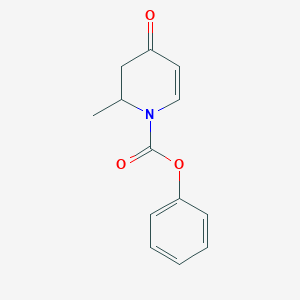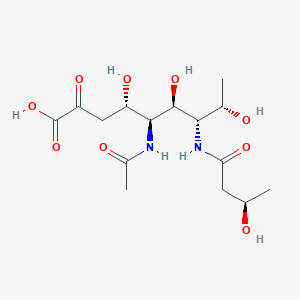
N-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)-N-phenylacetamide, commonly known as ETAP, is a chemical compound that belongs to the class of piperidine derivatives. ETAP has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
科学研究应用
ETAP has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, ETAP has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. ETAP has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In material science, ETAP has been used as a stabilizer for polymeric materials. Moreover, ETAP has been employed in organic synthesis as a chiral auxiliary for the synthesis of various compounds.
作用机制
The mechanism of action of ETAP is not well understood. However, it has been proposed that ETAP may exert its pharmacological effects by modulating the activity of neurotransmitters such as GABA and glutamate. ETAP has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the degradation of neurotransmitters.
生化和生理效应
ETAP has been shown to exhibit a wide range of biochemical and physiological effects. In animal studies, ETAP has been shown to reduce seizures, inflammation, and pain. ETAP has also been reported to improve cognitive function and memory. Moreover, ETAP has been shown to have a low toxicity profile and does not exhibit any significant adverse effects.
实验室实验的优点和局限性
ETAP has several advantages for use in lab experiments. It is readily available and can be synthesized in high purity and yield. Moreover, ETAP exhibits a wide range of pharmacological effects, making it suitable for use in various fields of research. However, there are also some limitations to the use of ETAP in lab experiments. For instance, the mechanism of action of ETAP is not well understood, which may limit its use in certain areas of research.
未来方向
There are numerous future directions for research on ETAP. In medicinal chemistry, ETAP could be further investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. In material science, ETAP could be explored as a stabilizer for other polymeric materials. Moreover, the mechanism of action of ETAP could be further elucidated, which could lead to the development of more potent and selective compounds.
Conclusion:
ETAP is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The synthesis method of ETAP is well established, and it exhibits a wide range of pharmacological effects. However, the mechanism of action of ETAP is not well understood, which may limit its use in certain areas of research. Nonetheless, there are numerous future directions for research on ETAP, which could lead to the development of new drugs and materials.
合成方法
The synthesis of ETAP can be achieved by the reaction of N-phenylacetamide with 2,2,6,6-tetramethylpiperidine in the presence of ethyl iodide. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of a base. This method has been reported to yield high purity and yield of ETAP.
属性
CAS 编号 |
101651-73-4 |
|---|---|
产品名称 |
N-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)-N-phenylacetamide |
分子式 |
C19H30N2O |
分子量 |
302.5 g/mol |
IUPAC 名称 |
N-(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)-N-phenylacetamide |
InChI |
InChI=1S/C19H30N2O/c1-7-20-18(3,4)13-17(14-19(20,5)6)21(15(2)22)16-11-9-8-10-12-16/h8-12,17H,7,13-14H2,1-6H3 |
InChI 键 |
WNYFUBLJGUKSDQ-UHFFFAOYSA-N |
SMILES |
CCN1C(CC(CC1(C)C)N(C2=CC=CC=C2)C(=O)C)(C)C |
规范 SMILES |
CCN1C(CC(CC1(C)C)N(C2=CC=CC=C2)C(=O)C)(C)C |
同义词 |
N-(1-ethyl-2,2,6,6-tetramethyl-4-piperidyl)-N-phenyl-acetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)







